

Application Note: Precision Engineering with 4-(Tert-butoxy)-2-fluorobutanoic Acid

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Compound of Interest

Compound Name:	4-(Tert-butoxy)-2-fluorobutanoic acid
CAS No.:	2098144-11-5
Cat. No.:	B1491567

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A Chiral Linker for Conformational Control in PROTACs and Peptidomimetics[1]

Executive Summary

In the expanding landscape of targeted protein degradation (TPD) and macrocyclic drug discovery, linker design has evolved from simple covalent tethers to active structural determinants. **4-(Tert-butoxy)-2-fluorobutanoic acid** represents a high-value "smart linker." Unlike flexible alkyl chains, the introduction of the

-fluorine atom introduces a stereoelectronic bias (the gauche effect) that rigidifies the linker, potentially improving cell permeability and binding thermodynamics by reducing the entropic penalty upon binding.

This guide provides a rigorous technical overview for using this molecule, specifically addressing the challenges of racemization-free coupling and stereochemical validation.

Physicochemical Profile & The "Fluorine Effect"[2]

The utility of this linker stems from the unique properties of the C-F bond.

Property	Value (Approx.)	Impact on Drug Design
Molecular Weight	178.2 g/mol	Fragment-like; minimal impact on Ligand Efficiency (LE).
pKa (COOH)	~2.8 – 3.1	significantly more acidic than non-fluorinated analog (~4.8). Requires modified coupling protocols.
LogP	1.9 (Predicted)	Tert-butyl group enhances lipophilicity, aiding cell permeability.
C-F Bond Length	1.35 Å	Bioisostere for C-H or C-OH; resists metabolic oxidation.
Stereochemistry	R or S	Critical: The enantiomer dictates the vector of the exit chain.

The Conformational Bias (The Gauche Effect)

Unlike non-fluorinated alkyl chains which prefer an anti (extended) conformation to minimize steric clash,

-fluoro carbonyls often adopt a gauche conformation. The C-F bond aligns anti-parallel to the C=O dipole or adjacent heteroatoms to maximize electrostatic stability and

hyperconjugation.

- Result: The linker acts as a "hinge" rather than a "rope," pre-organizing the molecule for binding.

Critical Protocol: Racemization-Free Amide Coupling[3]

The Challenge: The electronegative fluorine atom increases the acidity of the

-proton (pKa ~25 vs ~30 for alkyl). Standard coupling conditions using strong bases (TEA, DIPEA) and uronium salts (HATU, HBTU) often lead to rapid deprotonation, oxazolone formation, and subsequent racemization.

The Solution: Use neutral/acidic activation or non-nucleophilic weak bases.

Materials

- Linker: **(2S)-4-(tert-butoxy)-2-fluorobutanoic acid** (>97% ee).
- Amine Partner: Target ligand or E3 ligase binder (e.g., Lenalidomide analog).
- Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
- Solvent: Anhydrous DMF or DCM.
- Base: Sym-Collidine (2,4,6-trimethylpyridine) – Optional, only if amine is a salt.

Step-by-Step Procedure

- Pre-Activation (Low Temp):
 - Dissolve 1.0 equiv of **4-(tert-butoxy)-2-fluorobutanoic acid** and 1.1 equiv of Oxyma Pure in anhydrous DMF (0.1 M concentration).
 - Cool the solution to 0°C in an ice bath.
 - Add 1.1 equiv of DIC dropwise.
 - Stir at 0°C for 5–10 minutes. Note: The active ester formed is less prone to racemization than OBt esters.^[1]
- Coupling:
 - Add 1.0 equiv of the Amine partner.
 - Critical Decision: If the amine is a free base, DO NOT add exogenous base. If the amine is an HCl/TFA salt, add 2.0 equiv of Sym-Collidine.

- Why Collidine? It is sterically hindered and a weaker base ($pK_a \sim 7.4$) than DIPEA, sufficient to neutralize the salt but insufficient to deprotonate the -fluoro stereocenter.
- Reaction Monitoring:
 - Allow the reaction to warm to 10°C (do not heat). Monitor by LC-MS.
 - Most couplings complete within 2–4 hours.
- Workup:
 - Dilute with EtOAc, wash with 5% citric acid (to remove collidine/DIC urea), then brine.
 - Dry over Na_2SO_4 .

Quality Control: Determination of Enantiomeric Excess (ee)

Validating the stereochemical integrity post-coupling is mandatory.

Method A: Chiral HPLC (Direct)

- Column: Daicel Chiralpak IC or IG (Immobilized phases are preferred for fluorinated acids).
- Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (weak absorption) or CAD (Charged Aerosol Detector).
- Expectation: The fluorine atom often induces significant retention time shifts between enantiomers compared to non-fluorinated analogs.

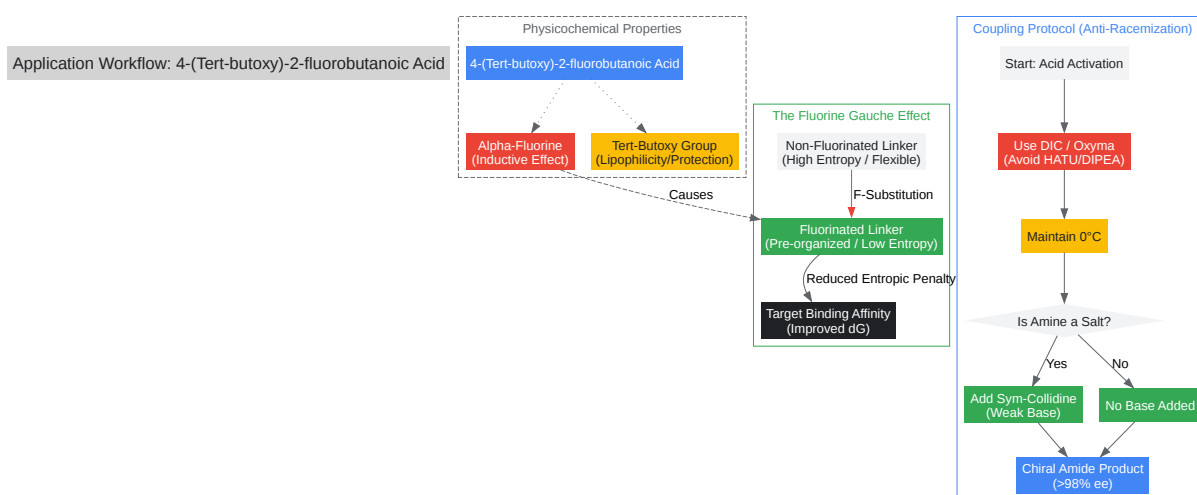
Method B: ^{19}F -NMR Analysis (Mosher's Method equivalent)

If HPLC separation is difficult, couple the acid to a chiral auxiliary (e.g., (S)-
-methylbenzylamine).

- Experiment: Run ^{19}F -NMR (proton-decoupled).
- Analysis: Diastereomers will show distinct ^{19}F chemical shifts (often separated by 0.5 – 2.0 ppm). Integration yields the diastereomeric ratio (dr), reflecting the starting material's ee.

Visualizing the Workflow & Mechanism

The following diagram illustrates the conformational "locking" mechanism and the critical decision tree for synthesis.



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Figure 1: Mechanistic impact of fluorine substitution and the decision tree for racemization-free coupling.

Application Notes: Handling the Tert-Butoxy Group

The tert-butoxy group at the C4 position serves a dual purpose:

- Permanent Lipophilic Spacer: In many PROTAC designs, the linker must traverse a lipophilic channel in the E3 ligase (e.g., Cereblon). The t-Bu ether provides necessary bulk and lipophilicity (LogP boost) without the hydrogen-bond donor capability of a free alcohol.
- Latent Hydroxyl (Deprotection): If a hydrophilic linker is required post-coupling:
 - Reagent: Trifluoroacetic acid (TFA) / DCM (1:1).
 - Time: 30–60 minutes at RT.
 - Product: 4-hydroxy-2-fluorobutanoic acid linker.
 - Warning: Ensure the rest of your molecule (e.g., the warhead) is stable to TFA.

References

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